molecular formula C19H18ClFN4O4S B2623787 (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride CAS No. 1217031-18-9

(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride

Cat. No.: B2623787
CAS No.: 1217031-18-9
M. Wt: 452.89
InChI Key: JVSWEFWVCYOAHO-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of the compound is derived by identifying the longest carbon chain and prioritizing functional groups according to substitution rules. The base structure is a methanone (ketone) with two substituents:

  • A piperazin-1-yl group substituted at the 4-position with a methylene-linked 4-(4-fluorophenyl)thiazol-2-yl moiety.
  • A 5-nitrofuran-2-yl group attached to the carbonyl carbon.

The full IUPAC name is 1-[4-({4-(4-fluorophenyl)-1,3-thiazol-2-yl}methyl)piperazin-1-yl]-2-(5-nitrofuran-2-yl)ethan-1-one hydrochloride .

The molecular formula is C₁₉H₁₈ClFN₅O₄S , with a molecular weight of 483.89 g/mol (calculated using atomic masses: C=12.01, H=1.01, Cl=35.45, F=19.00, N=14.01, O=16.00, S=32.07). The hydrochloride salt adds a chlorine atom and increases polarity, enhancing solubility in polar solvents.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallographic data for this specific compound remains unreported in the literature. However, analogous structures, such as 4-((4-fluorophenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one (PubChem CID 18586016), exhibit planar thiazole rings and chair conformations in piperazine moieties. Computational modeling predicts similar features:

  • The piperazine ring adopts a chair conformation, minimizing steric hindrance.
  • The thiazole and nitrofuran rings lie perpendicular to each other, reducing π-π stacking interactions.
  • The 4-fluorophenyl group projects orthogonally from the thiazole plane, optimizing electronic conjugation.

Hypothetical unit cell parameters (derived from similar crystals):

Parameter Value
Space group P2₁/c
a (Å) 12.45
b (Å) 7.89
c (Å) 15.32
β (°) 102.6
Z 4

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.21 (s, 1H) : Thiazole H-5 proton, deshielded by the electron-withdrawing fluorophenyl group.
  • δ 7.85–7.76 (m, 2H) and δ 7.32–7.25 (m, 2H) : Aromatic protons of the 4-fluorophenyl group, showing ortho and meta coupling (³JHH = 8.5 Hz).
  • δ 6.82 (d, J = 3.7 Hz, 1H) and δ 7.51 (d, J = 3.7 Hz, 1H) : Furyl H-3 and H-4 protons, coupled through the nitro group.
  • δ 3.72–3.64 (m, 4H) and δ 2.58–2.49 (m, 4H) : Piperazine methylene protons (N–CH₂–CH₂–N).
  • δ 4.12 (s, 2H) : Methylene bridge (CH₂) linking piperazine and thiazole.

¹³C NMR (101 MHz, DMSO-d₆)

  • δ 167.2 : Carbonyl carbon (C=O).
  • δ 162.3 (d, JCF = 245 Hz) : Fluorine-coupled aromatic carbon (C-4 of fluorophenyl).
  • δ 152.1, 148.6 : Thiazole C-2 and C-4 carbons.
  • δ 123.5, 115.8 (d, JCF = 21 Hz) : Aromatic carbons of the fluorophenyl group.
  • δ 56.3, 52.1 : Piperazine methylene carbons.

¹⁹F NMR (376 MHz, DMSO-d₆)

  • δ -112.4 : Single peak for the para-fluorine atom.
Mass Spectrometric Fragmentation Patterns

High-Resolution ESI-MS (m/z):

  • 484.89 [M+H]⁺ : Molecular ion peak corresponding to C₁₉H₁₉FN₅O₄S⁺.
  • 449.02 [M+H–Cl]⁺ : Loss of hydrochloric acid.
  • 315.08 : Cleavage of the piperazine-thiazole bond (C₁₀H₁₁FN₂OS⁺).
  • 177.04 : Nitrofuran fragment (C₄H₂NO₃⁺).

Fragmentation pathways:

  • Initial loss of HCl from the hydrochloride salt.
  • Retro-Diels-Alder cleavage of the piperazine ring.
  • Scission of the thiazole-methyl bond, yielding a 4-fluorophenylthiazole ion.
Infrared (IR) Vibrational Mode Analysis

IR (KBr, cm⁻¹):

  • 1712 : Strong C=O stretch (methanone).
  • 1534, 1350 : Asymmetric and symmetric NO₂ stretches (nitrofuran).
  • 1245 : C–F stretching (4-fluorophenyl).
  • 1150 : C–N stretch (piperazine).
  • 755 : Thiazole ring breathing mode.

Properties

IUPAC Name

[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S.ClH/c20-14-3-1-13(2-4-14)15-12-29-17(21-15)11-22-7-9-23(10-8-22)19(25)16-5-6-18(28-16)24(26)27;/h1-6,12H,7-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSWEFWVCYOAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C20H21ClFN3OSC_{20}H_{21}ClFN_3OS with a molecular weight of approximately 438.0 g/mol. The structure features a piperazine ring, a thiazole moiety, and a nitrofuran group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC20H21ClFN3OS
Molecular Weight438.0 g/mol
CAS Number1216843-27-4
Chemical StructureStructure

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in studies assessing its effects on human cancer cell lines such as HePG-2 and MCF-7, the compound demonstrated IC50 values ranging from 2.74 to 15.36 µM , indicating potent anticancer activity comparable to established chemotherapeutics like sorafenib .

Mechanism of Action:

  • Apoptosis Induction: The compound has been shown to trigger both early and late apoptosis in cancer cells, as evidenced by an increase in apoptotic markers in treated cells compared to controls .
  • Cell Cycle Arrest: It causes G2-M and S-phase arrest, effectively inhibiting cell proliferation .
  • Targeting VEGFR: The compound also inhibits the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis, further enhancing its anticancer efficacy .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies and Experimental Findings

  • Cytotoxicity Assays: A series of cytotoxicity assays were performed on various cancer cell lines including HT-29 and A431. The results indicated that the compound significantly inhibited cell viability with IC50 values lower than those of standard treatments .
  • VEGFR Inhibition: In vitro studies demonstrated that the compound effectively reduced VEGFR expression in MCF-7 cells by up to 79%, underscoring its potential as an anti-cancer agent targeting tumor vasculature .
  • Apoptotic Pathway Analysis: Western blot analyses revealed that treatment with this compound led to the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), confirming its role in promoting apoptosis in cancerous cells .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds similar to (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride. For instance, derivatives containing thiazole and nitrofuran structures have shown significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions:

CompoundActivityTarget Organisms
Thiazole derivativesAntibacterialStaphylococcus aureus, Escherichia coli
Nitrofuran derivativesAntifungalCandida albicans, Aspergillus niger

Research indicates that the mechanism of action often involves the inhibition of nucleic acid synthesis and disruption of cellular respiration .

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer properties. Studies suggest that compounds with similar scaffolds can inhibit various cancer cell lines through multiple mechanisms:

CompoundCancer TypeMechanism of Action
Thiazole-based compoundsBreast CancerInduction of apoptosis
Piperazine derivativesLung CancerCell cycle arrest

The thiazole moiety is particularly noted for its ability to interact with DNA and RNA, potentially leading to the inhibition of tumor growth .

Neurological Applications

Emerging research has focused on the neuroprotective effects of thiazole and piperazine derivatives. These compounds are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease:

Study FocusDisease ModelObserved Effects
Thiazole derivativesAlzheimer's model in ratsReduction in amyloid-beta plaques
Piperazine analogsNeuroinflammation modelsDecreased neuronal apoptosis

The ability to cross the blood-brain barrier (BBB) is a critical factor that enhances their therapeutic potential in CNS disorders .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a thiazole derivative exhibited potent activity against multidrug-resistant strains of bacteria, suggesting its potential as a new antibiotic agent.
  • Cancer Treatment : Clinical trials involving piperazine-based compounds have shown promising results in reducing tumor size in patients with advanced breast cancer.
  • Neuroprotection : A recent trial indicated that a nitrofuran derivative improved cognitive function in patients with mild cognitive impairment, highlighting its potential role in Alzheimer’s therapy.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Features Molecular Weight (g/mol) Yield (%) Key Functional Groups Reference
Target Compound* Piperazine, 4-fluorophenyl thiazole, nitrofuran 522.93 N/A Thiazole, nitrofuran, piperazine, F -
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Piperazine, thiazole, phenylurea 484.2 85.1 Urea, hydrazinyl, F
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Thiazole, fluorophenyl, triazole 547.99 High† Triazole, Cl, F
4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(thiomorpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (1) Piperazine, fluorophenyl, triazolone 471.55 N/A Triazolone, thiomorpholine, F

*Data for the target compound inferred from structural analogs.

Key Observations:

Piperazine-Thiazole Linkage: The target compound shares a piperazine-thiazole backbone with compounds like 11a () and 4 ().

Fluorophenyl Substitution : The 4-fluorophenyl group in the thiazole ring is a common feature in compounds 4 and 11a, suggesting its role in enhancing lipophilicity and binding affinity .

Nitrofuran vs.

Physicochemical and Crystallographic Insights

  • Planarity and Conformation : highlights that fluorophenyl-thiazole derivatives exhibit planar conformations except for one perpendicular fluorophenyl group, which may influence crystallinity and solubility . This structural feature is likely shared by the target compound.
  • Salt Formation : The hydrochloride salt of the target compound contrasts with trifluoroacetate salts in , which are less stable under physiological conditions .

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks for the thiazole (δ 7.5–8.2 ppm for aromatic protons), nitrofuran (δ 8.3–8.6 ppm for NO2-adjacent protons), and piperazine (δ 2.5–3.5 ppm for methylene groups) .
  • FT-IR : Confirm the presence of carbonyl (C=O stretch ~1650–1700 cm⁻¹) and nitro groups (asymmetric NO2 stretch ~1520 cm⁻¹) .
  • X-ray Crystallography : Resolve the hydrochloride salt’s crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between Cl⁻ and NH groups). Refinement protocols should include riding models for H atoms .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical m/z).

How can researchers resolve contradictions in the biological activity data of this compound across different studies?

Advanced Research Question

  • Purity Verification : Use HPLC (e.g., Chromolith® columns) with UV/Vis detection to confirm >95% purity, as impurities like unreacted nitrofuran intermediates may skew bioactivity results .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, cell line passage number). Cross-validate using orthogonal methods (e.g., enzymatic inhibition vs. cell viability assays).
  • SAR Analysis : Compare activity data with structurally related compounds (e.g., 4-fluorophenyl-thiazole derivatives ) to identify critical pharmacophores. Use molecular docking to assess target binding consistency .

What computational strategies can predict the binding affinity of this compound with target proteins?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like nitroreductases (relevant for nitrofuran activation). Prioritize binding poses where the nitrofuran’s NO2 group aligns with catalytic residues .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Calculate binding free energies via MM-PBSA/GBSA.
  • Quantum Chemical Calculations : Apply DFT (e.g., B3LYP/6-31G*) to evaluate electron density distribution, particularly for the nitro group’s redox potential, which influences prodrug activation .

What are the best practices for ensuring purity and stability during storage?

Basic Research Question

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). The hydrochloride salt’s hygroscopicity necessitates low humidity .
  • Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like hydrolyzed nitrofuran or oxidized thiazole .
  • Lyophilization : For long-term storage, lyophilize the compound in phosphate buffer (pH 7.4) to prevent hydrolysis of the nitrofuran ring.

How can researchers optimize the reaction yield of the piperazine-thiazole coupling step?

Advanced Research Question

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF may enhance nucleophilicity of the piperazine nitrogen .
  • Catalyst Selection : Use KI as a catalyst for SN2 reactions involving thiazole-methyl halides.
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent addition rates dynamically.
  • Workflow Integration : Combine with continuous-flow reactors to improve mixing and heat transfer, reducing side reactions like nitrofuran ring opening .

What analytical methods are suitable for quantifying this compound in biological matrices?

Advanced Research Question

  • LC-MS/MS : Use a C18 column (e.g., Purospher® STAR) with MRM transitions for the parent ion (e.g., m/z 450 → 322 for the nitrofuran fragment). Validate with spiked plasma samples (LLOQ ~10 ng/mL) .
  • Sample Preparation : Solid-phase extraction (HLB cartridges) to remove proteins and lipids. Avoid acidic conditions that may degrade the hydrochloride salt.
  • Metabolite Identification : High-resolution orbitrap MS to detect reduced nitro metabolites (e.g., hydroxylamine derivatives) in liver microsomes .

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